4-Vinyl-1,3-dioxolan-2-one
Overview
Description
4-Vinyl-1,3-dioxolan-2-one is a cyclic carbonate compound with the molecular formula C5H6O3. It is known for its unique structure, which includes a vinyl group attached to a dioxolanone ring.
Mechanism of Action
- VEC can be synthesized from acrolein by reacting with sulfur ylide and CO₂ .
- The ruthenium-catalyzed transfer hydrogenation (TH) of VEC in the presence of 2-propanol forms 1,2-butanediol .
- In organic synthesis, VEC participates in C-H allylation reactions with indolines and indoles using rhodium (III) catalysts .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-Vinyl-1,3-dioxolan-2-one plays a significant role in various biochemical reactions. It interacts with enzymes such as ruthenium-catalyzed transfer hydrogenation (TH) enzymes, which facilitate the formation of 1,2-butanediol in the presence of 2-propanol . Additionally, it undergoes selective C-H allylation with indolines and indoles in the presence of rhodium (III) catalysts . These interactions highlight the compound’s versatility in biochemical processes, making it a valuable tool for synthesizing functional polymers and other complex molecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance low-temperature performance in lithium-ion cells by contributing to the formation of solid electrolyte interphases (SEIs) with desired properties . This indicates its potential impact on cellular processes related to energy storage and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It participates in enzyme-catalyzed reactions, such as the ruthenium-catalyzed transfer hydrogenation, where it forms 1,2-butanediol . The compound also undergoes polymerization on the surfaces of carbon electrodes, contributing to the formation of SEIs in lithium-ion cells . These molecular interactions underscore its role in enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it enhances low-temperature performance in lithium-ion cells, retaining a greater proportion of room-temperature capacity at -20°C compared to cells without the additive . This suggests that the compound’s effects are sustained over time, making it a reliable additive for long-term applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. For example, it is synthesized from acrolein by reacting with sulfur ylide and carbon dioxide . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, highlighting its role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Its solubility and stability play a crucial role in its localization and accumulation within specific cellular compartments . Understanding these factors is essential for optimizing its use in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Vinyl-1,3-dioxolan-2-one can be synthesized from acrolein by reacting it with sulfur ylide and carbon dioxide. This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ruthenium-catalyzed transfer hydrogenation in the presence of 2-propanol. This method is efficient and scalable, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of various oxidized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Ruthenium catalysts and 2-propanol are frequently used.
Substitution: Rhodium (III) catalysts are commonly employed.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: 1,2-butanediol.
Substitution: Allylated indolines and indoles.
Scientific Research Applications
4-Vinyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of multi-functional cyclic carbonates and functional polymers.
Biology: The compound’s reactivity makes it useful in the preparation of biologically active molecules.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable polymers.
Comparison with Similar Compounds
- Vinylene carbonate
- Ethylene carbonate
- Propylene carbonate
- Fluoroethylene carbonate
Comparison: 4-Vinyl-1,3-dioxolan-2-one is unique due to its vinyl group, which imparts additional reactivity compared to other cyclic carbonates. This makes it particularly useful in polymer chemistry and as an additive in lithium-ion batteries, where its ability to form stable films and enhance performance is highly valued .
Properties
IUPAC Name |
4-ethenyl-1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWMSGRKJIOCNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883553 | |
Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-96-7 | |
Record name | Vinylethylene carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4427-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dioxolan-2-one, 4-ethenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Vinyl ethylene carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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